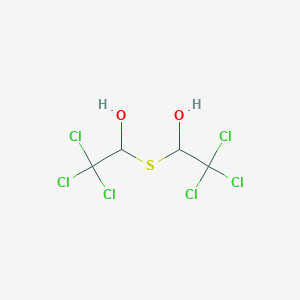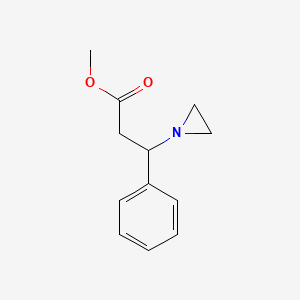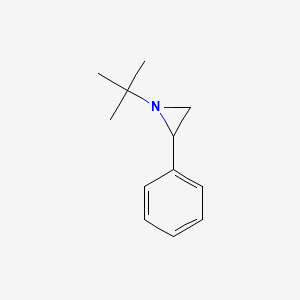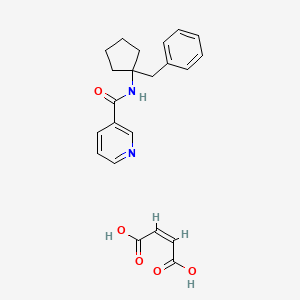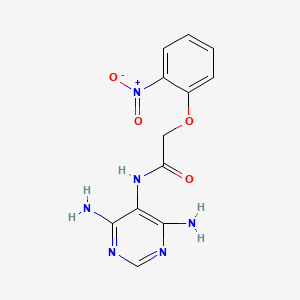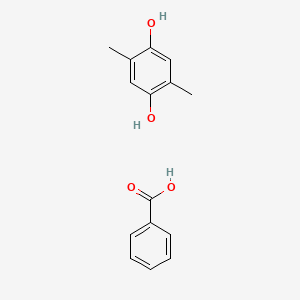
Benzoic acid;2,5-dimethylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2,5-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and 2,5-dimethylbenzene-1,4-diol, featuring both carboxylic acid and diol functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,5-dimethylbenzene-1,4-diol typically involves the oxidation of 2,5-dimethylbenzene-1,4-diol. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,5-dimethylbenzene-1,4-diol+KMnO4→benzoic acid;2,5-dimethylbenzene-1,4-diol+MnO2+KOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 2,5-dimethylbenzene-1,4-diol in the presence of oxygen.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;2,5-dimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2,5-dimethylbenzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;2,5-dimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,5-Dimethylbenzene-1,4-diol: An aromatic diol with antioxidant properties.
Hydroquinone: A diol similar to 2,5-dimethylbenzene-1,4-diol, used in skin lightening and photographic development.
Uniqueness
Benzoic acid;2,5-dimethylbenzene-1,4-diol is unique due to the presence of both carboxylic acid and diol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
21111-71-7 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
benzoic acid;2,5-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c1-5-3-8(10)6(2)4-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
QTNDNCDZAAZKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



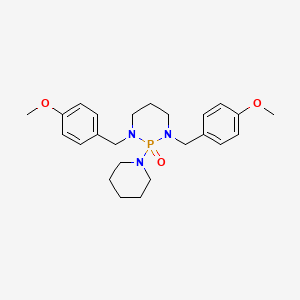
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

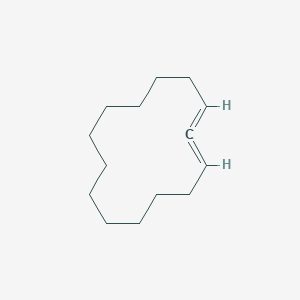
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)


![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
